6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-(furan-2-yl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-12-5-2-3-6-13(12)11-23-17-19-18-16-9-8-14(20-21(16)17)15-7-4-10-22-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHPYRSEOYWVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving hydrazine derivatives and pyridazine precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan-containing reagents.
Attachment of the 2-Methylbenzylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine demonstrate significant antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit bacterial growth effectively. The presence of the thioether group may enhance lipophilicity, allowing better membrane penetration and increased efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer potential. The compound may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest. For example, studies have indicated that similar triazole compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
Antiviral Activity
Recent investigations into the antiviral properties of triazole derivatives suggest that they can act against several viruses by inhibiting viral replication or interfering with viral entry into host cells. The incorporation of the furan ring is particularly noteworthy as it has been linked to enhanced antiviral activity in related compounds.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI demonstrated that triazole derivatives could significantly reduce the viability of Staphylococcus aureus and Escherichia coli. The compound's thioether substituent was critical for its activity, suggesting that modifications to this part of the molecule could lead to even more potent derivatives .
Case Study 2: Anticancer Activity
In vitro studies have shown that compounds structurally similar to This compound can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the activation of caspase pathways .
Case Study 3: Antiviral Properties
Research focusing on the antiviral properties of triazole derivatives indicated that certain compounds could inhibit HIV replication in vitro by targeting reverse transcriptase. This suggests that This compound may also possess similar properties worth exploring .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo
Biological Activity
6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and synthesis.
Chemical Structure
The compound features a triazolopyridazine core, with a furan ring and a methylbenzylthio substituent. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the triazolopyridazine core allows for significant interactions through hydrogen bonding and hydrophobic interactions. It may act on specific molecular targets such as enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.
Anticancer Activity
Several studies have indicated that compounds within the triazolo[4,3-b]pyridazine class exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance, a closely related compound demonstrated IC50 values ranging from 0.008 to 0.014 μM against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cells . This suggests that this compound may similarly possess significant anticancer properties.
Antiviral Activity
Research has also explored the antiviral potential of similar triazole derivatives. Compounds with structural similarities have shown efficacy against viral infections by inhibiting viral replication processes . The mechanism often involves interference with viral enzymes or receptors necessary for viral entry into host cells.
Antimicrobial Properties
In addition to anticancer and antiviral activities, some derivatives of triazolo[4,3-b]pyridazine have been evaluated for antimicrobial effects. These compounds have demonstrated activity against various pathogenic bacteria and fungi, suggesting potential applications in treating infections .
Table of Biological Activities
Case Studies
- Antiproliferative Effects : A series of experiments were conducted on analogs of triazolo[4,3-b]pyridazines where it was found that modifications in the substituents significantly impacted their antiproliferative efficacy. The study highlighted that compounds with specific electronic properties at the para-substitution position exhibited enhanced activity against cancer cell lines .
- Antiviral Screening : In another study focusing on N-heterocycles as antiviral agents, derivatives similar to our compound were screened for their ability to inhibit viral replication in vitro. The results indicated that structural modifications could lead to improved binding affinities and biological activities against specific viral targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects on Selectivity : TPA023 and L-838,417 highlight the importance of fluorinated aryl groups (position 3) and triazolylmethoxy chains (position 6) in GABAA receptor subtype selectivity. The 2-fluorophenyl group in TPA023 reduces α1 binding, minimizing sedation .
- PDE4 Inhibition : Compound 18 () incorporates a dimethoxyphenyl group and a tetrahydrofuran-3-yloxy moiety, enhancing PDE4A affinity. Docking studies suggest these substituents stabilize interactions with the catalytic domain .
- Antimicrobial Potential: Analogs with thioether linkages (e.g., 3-[(4-chlorobenzyl)sulfanyl]) exhibit mild to potent antifungal/antibacterial activity, likely due to improved membrane penetration .
Physicochemical Properties
- Solubility : Analogs with polar substituents (e.g., pyridinylmethylthio) show higher aqueous solubility. For example, 3-((pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine has a solubility of 33.7 µg/mL at pH 7.4 .
- Lipophilicity : The (2-methylbenzyl)thio group in the target compound increases logP compared to analogs with shorter alkyl chains (e.g., methylthio).
Q & A
Q. What are the recommended synthetic routes for 6-(Furan-2-yl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves nucleophilic substitution and cyclization steps. A common approach includes reacting a furan-containing pyridazine precursor with 2-methylbenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage . Cyclization to form the triazole ring may require dehydrating agents like phosphorus oxychloride (POCl₃) under reflux . Optimization involves:
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and ensuring structural fidelity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions (e.g., furan C-H protons at δ 6.3–7.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 363.082) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and identifies byproducts .
- X-ray crystallography (if crystals form) resolves absolute configuration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contribution of the furan and 2-methylbenzylthio moieties to biological activity?
- Analog synthesis : Replace furan with thiophene or phenyl groups to assess π-π stacking effects .
- Substituent modification : Vary the methyl group on the benzylthio moiety (e.g., 3-methyl vs. 4-methyl) to probe steric/electronic impacts .
- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or antimicrobial models (MIC values) to correlate substituents with potency .
- Computational docking : Use AutoDock Vina to predict binding poses with targets like 14α-demethylase (PDB: 3LD6) .
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems for this compound?
- Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) to control variables .
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell-based viability assays (MTT) to distinguish target-specific vs. off-target effects .
- Solubility correction : Adjust DMSO concentration (<0.1%) to avoid false negatives in cell assays .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains potency discrepancies .
Q. What are the common side reactions or byproducts encountered during synthesis, and how can they be minimized or characterized?
- Thiol oxidation : The 2-methylbenzylthio group may oxidize to sulfone; use inert atmosphere (N₂) and antioxidants (e.g., BHT) .
- Incomplete cyclization : Monitor via TLC (silica, ethyl acetate/hexane); prolong reflux time or increase POCl₃ stoichiometry .
- Furan ring opening : Acidic conditions may degrade furan; neutralize reaction mixtures promptly .
- Byproduct identification : LC-MS/MS detects dimers or hydrolyzed intermediates .
Q. How can computational methods (e.g., molecular docking, MD simulations) be applied to predict target interactions and guide experimental design?
- Molecular docking : Screen against kinase or cytochrome P450 targets (e.g., CYP51) using Glide or GOLD to prioritize high-affinity candidates .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (50 ns, AMBER force field) to assess binding stability and hydrogen-bond networks .
- ADMET prediction : Use SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
